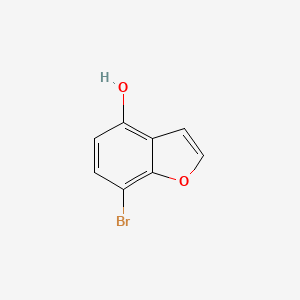

7-Bromo-1-benzofuran-4-ol

Description

Significance of the Benzofuran (B130515) Ring System in Chemical Sciences

The benzofuran ring system, with its planar and unsaturated structure, is a fundamental heterocyclic scaffold in organic chemistry. numberanalytics.com Its unique electronic properties, influenced by the presence of an oxygen atom within the furan (B31954) ring, make it a valuable building block for the synthesis of more complex molecules. numberanalytics.com First synthesized in the early 20th century, benzofuran and its derivatives have been the subject of extensive research due to their widespread occurrence in nature and their diverse applications. numberanalytics.comnih.gov

The significance of the benzofuran nucleus is underscored by its presence in numerous biologically active natural products. numberanalytics.comcuestionesdefisioterapia.com Furthermore, the benzofuran scaffold is a key component in the design of novel synthetic compounds with potential therapeutic applications. numberanalytics.comcuestionesdefisioterapia.com Its derivatives have shown a remarkable range of pharmacological properties, making them a significant focus in medicinal chemistry for the development of new drugs. wisdomlib.org The ability to modify the benzofuran structure allows for the fine-tuning of its biological activity, offering potential for tailored therapeutic applications. wisdomlib.org

Beyond medicinal chemistry, benzofuran derivatives are utilized in the development of advanced materials, including polymers and dyes. nih.gov

Academic Research Focus on Halogenated Benzofuranols

Within the broad class of benzofuran derivatives, halogenated benzofuranols have garnered considerable attention from the academic research community. The introduction of a halogen atom, such as bromine, onto the benzofuranol core can significantly influence the molecule's physicochemical properties and biological activity.

Research into halogenated benzofuranols often explores their potential as:

Building blocks in organic synthesis: The bromine atom in compounds like 7-Bromo-1-benzofuran-4-ol can serve as a reactive handle for further chemical modifications, enabling the synthesis of more complex molecular architectures.

Enzyme inhibitors and receptor binding agents: The structural features of halogenated benzofuranols can mimic those of biologically active molecules, making them useful tools for studying enzyme inhibition and receptor interactions.

Precursors to advanced materials: The unique chemical properties imparted by halogenation can be leveraged in the production of specialized polymers and dyes.

A notable example is this compound, a brominated benzofuran derivative. biosynth.com This compound, with a hydroxyl group at the 4-position and a bromine atom at the 7-position, serves as a versatile scaffold in research and development. biosynth.com Academic studies on similar halogenated benzofurans have investigated their synthesis and reactivity. For instance, the halogenation of 2-aryl benzofurans has been shown to be selective, with position 7 being exclusively halogenated under certain conditions. ehu.eus

Structural Elucidation Challenges and Advanced Methodologies for Novel Benzofuranols

The synthesis and isolation of novel benzofuranols, including their halogenated derivatives, present distinct challenges in structural elucidation. Determining the precise connectivity and stereochemistry of these molecules is crucial for understanding their structure-activity relationships.

Traditional analytical techniques form the foundation of structural characterization. However, for complex or novel benzofuranols, these methods may not be sufficient to resolve ambiguous assignments. The presence of rotational isomers or subtle differences between stereoisomers can further complicate the analysis.

To address these challenges, researchers are increasingly turning to advanced methodologies:

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for resolving overlapping signals and establishing detailed connectivity within the molecule.

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional structure of a crystalline compound, offering definitive proof of its stereochemistry and conformation. cardiff.ac.uk

Computational Chemistry: Quantum chemical calculations can be used to predict NMR chemical shifts and other spectroscopic properties, aiding in the assignment of complex structures.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition of a novel compound. ontosight.ai Techniques like Collision Cross Section (CCS) prediction can offer additional structural information. uni.lu

The development and application of these advanced methodologies are crucial for the continued exploration of novel benzofuranols and the full realization of their scientific potential. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRZSXTZTFEGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405876-51-9 | |

| Record name | 7-bromo-1-benzofuran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 7 Bromo 1 Benzofuran 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring is generally susceptible to electrophilic substitution, with the electron-donating oxygen atom directing incoming electrophiles primarily to the C2 position. rsc.org However, the electronic environment of 7-Bromo-1-benzofuran-4-ol is more complex. The hydroxyl group at C4 is an activating group and, along with the furan (B31954) oxygen, would be expected to direct electrophiles. Conversely, the bromine at C7 is a deactivating group. The precise regioselectivity of electrophilic substitution on this specific molecule would depend on the reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution (SNAr) on the benzofuran ring is less common and typically requires strong activation by electron-withdrawing groups. While the bromine atom at C7 could potentially undergo nucleophilic displacement, such reactions are not as facile as on more electron-deficient aromatic systems.

Halogen-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the C-7 position of this compound is a key functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. evitachem.comrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-7 position. The general conditions often involve catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and bases such as K₂CO₃ or NaOH. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for installing alkynyl groups, which can serve as versatile intermediates for further transformations. rsc.orgthieme-connect.com Typical catalysts include Pd(PPh₃)₂Cl₂ and CuI, with an amine base like triethylamine. rsc.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

The following table summarizes representative conditions for these cross-coupling reactions as applied to bromo-substituted benzofurans.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Conditions | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃, NaOH | Toluene/EtOH/H₂O | Reflux | nih.govnih.gov |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal alkyne | Et₃N, Et₂NH | DMF, THF | Room Temp to 50 °C | nih.govjst.go.jp |

Transformations of the Hydroxyl Group at C-4 and Bromine at C-7

The hydroxyl and bromine functionalities on the this compound scaffold offer orthogonal reactivity, allowing for selective modifications at either position. rsc.org

Etherification and Esterification Strategies

The phenolic hydroxyl group at the C-4 position is readily derivatized through etherification and esterification reactions.

Etherification: Treatment with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) will yield the corresponding ethers. This is a common strategy to modify the steric and electronic properties of the molecule.

Esterification: Reaction with acyl chlorides or anhydrides, often in the presence of a base or an acylation catalyst, will form the corresponding esters. These esters can act as protecting groups or introduce new functional moieties.

Reductive Debromination and Hydrogenation

The bromine atom at C-7 can be removed through reductive debromination. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using reducing agents like tributyltin hydride. This transformation is useful for accessing the corresponding 1-benzofuran-4-ol. evitachem.com

Simultaneously, the benzofuran ring itself can be hydrogenated to the corresponding dihydrobenzofuran or tetrahydrofuran (B95107) derivative. dicp.ac.cnacs.org The selectivity of the hydrogenation depends on the catalyst and reaction conditions. For instance, iridium-based catalysts have shown efficacy in the asymmetric hydrogenation of benzofurans, while ruthenium nanoparticles can be used for selective hydrogenation of the heterocyclic ring. dicp.ac.cnacs.org Some studies have shown that hydrogenation of borylated benzofurans can lead to saturated heterocyclic systems. rsc.org

Functionalization through Oxidation or Nucleophilic Displacement

The hydroxyl group can be oxidized to a ketone under appropriate conditions, although this would disrupt the aromaticity of the benzene (B151609) ring. More commonly, the bromine atom can be a site for nucleophilic displacement, though this is less facile than cross-coupling reactions.

Heterocycle Fusion and Formation of Polycyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. For example, the hydroxyl and bromo groups can be utilized in sequential or one-pot reactions to construct additional rings. Intramolecular cyclization reactions, potentially following initial derivatization of one or both functional groups, can lead to the formation of polycyclic aromatic compounds. nih.gov For instance, a cross-coupling reaction at the C-7 position could introduce a side chain that subsequently undergoes a cyclization reaction with the C-4 hydroxyl group to form a new heterocyclic ring fused to the benzofuran core.

Theoretical and Computational Investigations of 7 Bromo 1 Benzofuran 4 Ol and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules like 7-bromo-1-benzofuran-4-ol. researchgate.net DFT methods are widely applied to benzofuran (B130515) derivatives to predict their optimized geometries, molecular stability, and electronic properties. rsc.orgrsc.org

Commonly employed DFT functionals for such analyses include B3LYP and M06-2X, paired with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netub.edubohrium.com These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which are essential for predicting a molecule's reactivity and interaction sites. researchgate.netresearchgate.net For instance, studies on substituted benzofurans have successfully used DFT to analyze their geometrical structures and vibrational frequencies. researchgate.net The insights gained from these computational analyses on analogs are instrumental in understanding the fundamental electronic nature of the this compound scaffold.

Table 1: Application of DFT Methods in the Study of Benzofuran Analogs

| Computational Method | Property Investigated | Significance |

|---|---|---|

| DFT/B3LYP | Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. researchgate.net |

| DFT/B3LYP | Vibrational Frequencies (IR/Raman) | Correlates calculated spectra with experimental data to confirm structure. researchgate.net |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic transition properties and kinetic stability. researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

| DFT | Natural Bond Orbital (NBO) Analysis | Investigates intramolecular charge transfer and hyperconjugative interactions. researchgate.net |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation and binding affinity of one molecule (a ligand) to a second (a biological target, such as a protein or DNA). nih.gov This method is a cornerstone in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. mdpi.com

Numerous studies have employed molecular docking to investigate the interaction of benzofuran analogs with various biological targets. For example, derivatives of 5-bromobenzofuran (B130475) have been docked into the active site of DNA GyrB of Mycobacterium tuberculosis to evaluate their potential as novel therapeutics. researchgate.net Similarly, benzofuran-chalcone hybrids have been studied via docking simulations to assess their binding potential within the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) and the colchicine (B1669291) binding site of tubulin, both significant targets in cancer therapy. unisa.ac.za These simulations calculate a docking score or binding energy, which estimates the strength of the interaction, and reveal key molecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on Benzofuran Analogs

| Benzofuran Analog | Protein Target | Purpose of Study |

|---|---|---|

| 5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivatives | DNA GyrB (M. tuberculosis) | To identify potential novel antibacterial agents. researchgate.net |

| Benzofuran-chalcone hybrids | Epidermal Growth Factor Receptor (EGFR) | To explore potential anticancer activity by inhibiting EGFR-TK. unisa.ac.za |

| Benzofuran-chalcone hybrids | Tubulin (Colchicine binding site) | To evaluate potential as tubulin polymerization inhibitors for cancer treatment. unisa.ac.za |

Conformational Analysis and Stereochemical Implications

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The benzofuran ring system itself is largely planar and rigid. However, for this compound, the primary conformational flexibility arises from the rotation of the hydroxyl (-OH) group at the 4-position. The orientation of this group relative to the fused ring system can influence its intramolecular hydrogen bonding potential and its ability to interact with external molecules or biological receptors.

In more complex analogs of benzofuran, where chiral centers are present, computational methods are vital for determining stereochemical outcomes. For example, in the study of novel benzofuryl β-amino alcohols, theoretical calculations were used to support Electronic Circular Dichroism (ECD) spectroscopy data to unambiguously confirm the absolute configuration (R or S) of the synthesized chiral products. mdpi.com Such analyses are critical because different stereoisomers of a molecule can have vastly different biological activities. While this compound itself is achiral, the principles of conformational analysis are crucial when designing and studying its potentially chiral derivatives.

Prediction of Spectroscopic Signatures and Electronic Properties (e.g., UV-Vis, fluorescence)

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to screen compounds for desired optical characteristics. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. bohrium.comresearchgate.net

Studies on related heterocyclic compounds have shown that TD-DFT calculations can accurately predict absorption maxima (λmax) and identify the nature of the underlying electronic transitions, such as π → π* transitions, which are characteristic of aromatic systems like benzofuran. researchgate.net The calculations are often performed considering a solvent effect, using models like the Polarizable Continuum Model (PCM), to better simulate experimental conditions. science.gov By applying TD-DFT to this compound, one could predict its UV-Vis spectrum and gain insight into how substitutions on the benzofuran core influence its electronic and optical properties. bohrium.com

Table 3: Computational Prediction of Electronic Properties for Benzofuran Analogs

| Computational Method | Predicted Property | Significance |

|---|---|---|

| TD-DFT | UV-Vis Absorption Spectra (λmax) | Predicts the wavelengths of maximum light absorption, aiding in compound characterization. researchgate.netscience.gov |

| TD-DFT | Nature of Electronic Transitions | Identifies the orbitals involved in light absorption (e.g., π → π, n → π). researchgate.net |

| DFT | Polarizability and Hyperpolarizability | Evaluates the potential for non-linear optical (NLO) applications. researchgate.net |

| DFT/TD-DFT | Fluorescence Properties | Can be used to predict the emission spectra of fluorescent analogs. acs.orgresearchgate.net |

Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar of Benzofuranol Scaffolds

Molecular Mechanisms of Anti-Oncogenic Activity

Benzofuran (B130515) derivatives have emerged as potent cytotoxic agents against various cancer cell lines. mdpi.com Their anti-oncogenic effects are not attributed to a single mode of action but rather to a combination of mechanisms that disrupt cancer cell growth, survival, and proliferation.

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. semanticscholar.org Research has shown that these compounds can trigger both intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways. mdpi.com

Key findings in this area include:

Caspase Activation : Many benzofuran derivatives have been shown to activate effector caspases, such as caspase-3 and caspase-7, which are crucial executioners of apoptosis. semanticscholar.orgmdpi.com For example, studies on certain derivatives revealed a significant increase in caspase-3/7 activity in cancer cell lines like HepG2 and A549. mdpi.com

Modulation of Bcl-2 Family Proteins : Benzofuran compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction, and this has been observed in breast cancer cells treated with benzofuran-2-acetic ester derivatives. nih.gov

DNA Fragmentation and Nuclear Condensation : The apoptotic process culminates in the breakdown of the cell's genetic material. Treatment with benzofuran derivatives leads to observable DNA fragmentation and chromatin condensation in cancer cells, confirming their pro-apoptotic activity. nih.govejmo.org

PARP Cleavage : Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair, and its cleavage by caspases is a definitive marker of apoptosis. Increased PARP cleavage has been documented in various cancer cells following exposure to benzofuran compounds. nih.govnih.gov

SAR studies indicate that the pro-apoptotic potency can be enhanced by specific structural modifications. For instance, coupling an aurone-like benzofuran with a chromone (B188151) or coumarin (B35378) moiety can yield hybrid compounds with stronger apoptosis-inducing properties than the individual components. mdpi.com The presence of a bromine atom, particularly on a side chain, has also been linked to enhanced cytotoxic and pro-apoptotic effects in leukemia cells. semanticscholar.orgsemanticscholar.org

Table 1: Pro-Apoptotic Effects of Benzofuran Derivatives on Cancer Cells

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Apoptotic Mechanism(s) | Reference(s) |

|---|---|---|---|

| Benzofuran-2-acetic methyl esters | MCF-7, T47D, MDA-MB-231 (Breast) | Increased Bax/Bcl-2 ratio, PARP cleavage, DNA fragmentation | nih.gov |

| Halogenated benzofuran carboxylates | HepG2, A549 (Liver, Lung) | Significant increase in caspase-3/7 activity | mdpi.com |

| Brominated benzofuran ethanones | K562 (Leukemia) | Induction of apoptosis confirmed by Annexin V-FITC test | semanticscholar.org |

| Chalcone-benzofuran hybrids | A549, H1299 (Lung), HCT116, HT29 (Colon) | Induction of apoptosis, pycnotic nuclei, chromatin condensation | ejmo.org |

Benzofuran derivatives interfere with critical signaling pathways and enzyme activities that are essential for tumor growth and survival.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway : HIF-1 is a key transcription factor in cancer progression, promoting angiogenesis and metastasis. nih.gov Certain benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit the HIF-1 pathway, demonstrating a reduction in the transcriptional activity of HIF-1 and the secretion of its target gene product, Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov

p53-Independent p21 Upregulation : Some benzofuran-2-acetic ester derivatives have been found to enhance the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1, a crucial cell cycle regulator. nih.gov This upregulation occurs independently of the p53 tumor suppressor protein, suggesting a valuable mechanism for cancers with mutated or non-functional p53. nih.gov

Enzyme Inhibition : The benzofuran scaffold has been associated with the inhibition of various enzymes implicated in cancer. news-medical.net For example, some derivatives have shown inhibitory activity against telomerase, an enzyme responsible for maintaining chromosome ends and overexpressed in the vast majority of cancer cells. mdpi.com Others have demonstrated the ability to inhibit thymidine (B127349) phosphorylase and carbonic anhydrase, enzymes involved in angiogenesis and pH regulation in the tumor microenvironment, respectively. bvsalud.org

The growth of tumors is dependent on uncontrolled cell proliferation and the formation of new blood vessels, a process known as angiogenesis. Benzofuran derivatives have demonstrated inhibitory effects on both of these critical processes.

Anti-Proliferative Activity : Benzofuran compounds significantly inhibit the growth of various cancer cell lines. mdpi.comnih.gov For instance, derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate showed potent activity against lung (A549) and liver (HepG2) cancer cells. mdpi.com This anti-proliferative effect is often linked to the induction of cell cycle arrest, for example, at the G0/G1 or G2/M phases. mdpi.comnih.gov

Inhibition of Angiogenesis : Angiogenesis is a critical target for cancer therapy, and several benzofuran derivatives have shown potent anti-angiogenic properties. nih.govnih.gov They can inhibit key steps in the angiogenic cascade, including the proliferation, migration, and tube formation of endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs). nih.govplos.org The mechanism often involves the downregulation of pro-angiogenic factors such as VEGF and HIF-1α. nih.govplos.org In vivo studies, such as the chick chorioallantoic membrane (CAM) model, have confirmed that specific N-(benzofuran-5-yl)aromaticsulfonamide derivatives can effectively retard angiogenesis. nih.gov

SAR studies have identified that the specific arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold is a key requirement for inhibitory activity against HUVEC proliferation. nih.gov

Antimicrobial Modalities of Action

Benzofuran and its derivatives, including 7-Bromo-1-benzofuran-4-ol, possess a broad spectrum of antimicrobial activity against bacteria and fungi. mdpi.comresearchgate.net The introduction of halogens into the benzofuran structure is a well-established strategy to enhance this activity. semanticscholar.orgmdpi.com

The bacterial cell wall, composed primarily of peptidoglycan (PG), is an essential structure that is absent in human cells, making it an ideal target for antibiotics. mdpi.comnih.gov While the direct inhibition of specific enzymes in the PG synthesis pathway (such as Mur enzymes or Penicillin-Binding Proteins, PBPs) by benzofuran derivatives is an area of ongoing investigation, their ability to disrupt cell wall integrity is a plausible mechanism of action. mdpi.com Antibiotics that interfere with cell wall synthesis typically lead to a loss of structural integrity, making the bacteria susceptible to osmotic lysis and cell death. mdpi.comlibretexts.org The mechanism can involve inhibiting the synthesis of PG precursors in the cytoplasm, interfering with their transport across the cell membrane, or blocking the final polymerization and cross-linking steps in the periplasm. mdpi.comfrontiersin.org

The efficacy of benzofuran derivatives can vary significantly between Gram-positive and Gram-negative bacteria, a difference largely attributable to the distinct structures of their cell envelopes. nih.gov

Gram-Positive Bacteria : These bacteria have a thick, exposed layer of peptidoglycan, making them potentially more susceptible to agents that target cell wall synthesis. mdpi.com Several studies have reported that brominated benzofuranol derivatives are particularly effective against Gram-positive cocci, such as various strains of Staphylococcus aureus and Bacillus subtilis. mdpi.comresearchgate.net For example, 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria. mdpi.comresearchgate.net

Gram-Negative Bacteria : These bacteria possess a thinner peptidoglycan layer but are protected by an outer membrane, which acts as a formidable barrier to many antimicrobial agents. mdpi.com However, certain benzofuran derivatives have demonstrated significant activity against Gram-negative strains like Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov In some cases, the inhibitory activity of synthesized compounds was found to be higher against Gram-negative than Gram-positive bacteria. nih.gov

Structure-activity relationship studies are crucial for understanding this differential activity. The presence of a halogen, its type, and its position on the benzofuran ring are critical. mdpi.comrsc.org For instance, some findings suggest that introducing a halogen into the aromatic ring of the benzofuran structure can confer both antibacterial and antifungal properties. mdpi.com Other studies have shown that compounds with two bromo-substituents, one on the benzofuran ring (at C-5) and another on an attached phenyl ring, exhibit excellent broad-spectrum antibacterial activity. nih.govrsc.org

Table 2: Antimicrobial Activity Spectrum of Selected Benzofuran Derivatives

| Derivative Class | Target Organism(s) | Observed Activity/MIC | Reference(s) |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylates | Gram-positive cocci (S. aureus, B. subtilis, etc.) | Active (MIC 50 to 200 µg/mL) | mdpi.com |

| 4,5,6-tribromo-2,3-dihydro-7-benzofuranol derivatives | Gram-positive bacteria and fungi | Effective against Gram-positive bacteria | researchgate.netresearchgate.net |

| 1-(thiazol-2-yl)pyrazoline benzofurans | Gram-negative bacteria (E. coli) and Gram-positive bacteria (S. aureus) | Higher activity against Gram-negative strains | nih.gov |

| Di-brominated benzofuran derivatives | Various bacterial strains | Excellent activity (MIC 29.76–31.96 µmol/L) | nih.govrsc.org |

Antifungal Pathways

Benzofuran derivatives have demonstrated notable antifungal properties, and research into their mechanisms of action suggests multifaceted pathways. nih.govresearchgate.net One of the key mechanisms involves the disruption of the fungal cell membrane's integrity and function. frontiersin.org The ergosterol (B1671047) biosynthesis pathway, crucial for maintaining the fluidity and structure of the fungal cell membrane, is a primary target. frontiersin.org

Some benzofuran compounds, particularly those with halogen substitutions, have been found to interfere with enzymes essential for ergosterol production. nih.govresearchgate.net This disruption leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death. frontiersin.org

Another significant antifungal pathway involves the induction of intracellular calcium dysregulation. nih.gov Certain benzofuran derivatives can trigger the mobilization of intracellular Ca2+, a critical signaling ion in fungal cells. nih.gov This sudden increase in cytoplasmic calcium concentration can disrupt various cellular processes and contribute to the compound's fungicidal activity. nih.gov While not all antifungal benzofurans operate through this calcium-related pathway, some can augment the calcium influx caused by other agents, suggesting a synergistic mode of action. nih.gov

Furthermore, some benzofuran derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme responsible for attaching a myristoyl group to proteins. researchgate.netresearchgate.net This process, known as N-myristoylation, is vital for the function and localization of many proteins involved in fungal signaling pathways and survival. By inhibiting this enzyme, these compounds effectively disrupt essential cellular functions. researchgate.netresearchgate.net

The following table provides a summary of the antifungal activity of selected benzofuran derivatives.

| Compound/Derivative Class | Fungal Species | Mechanism of Action | Reference |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Increased antifungal activity, possibly related to changes in cytoplasmic calcium concentration. | nih.gov |

| Benzofuran-5-ol derivatives | Candida albicans and other Candida species | Not explicitly detailed, but possess potent antifungal activity. | nih.gov |

| Benzofuran-triazole hybrids | White and brown-rot fungi (T. versicolor, P. placenta, C. puteana, G. trabeum) | Inhibition of mycelial growth. | ncsu.edu |

| Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketones | Candida glabrata, Candida albicans | Moderate antifungal activity. | nih.gov |

Antioxidant and Anti-inflammatory Action Pathways

Benzofuranols, a subclass of benzofurans featuring a hydroxyl group, are recognized for their antioxidant and anti-inflammatory properties. nih.govmdpi.com Their mechanism of action is often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. mdpi.com

The antioxidant activity of benzofuranols stems from the hydrogen-donating capacity of their hydroxyl groups. nih.gov They can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. mdpi.com The 2,3-dihydro-5-benzofuranol ring system, in particular, has been noted for its efficiency in hydrogen atom abstraction by peroxyl radicals. nih.gov

In terms of anti-inflammatory action, benzofuran derivatives have been shown to inhibit key inflammatory pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comnih.gov These pathways regulate the expression of a host of pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). mdpi.comnih.gov By inhibiting the phosphorylation of key proteins in these cascades, such as IKKα/IKKβ, IκBα, and p65, as well as ERK, JNK, and p38, certain benzofuran hybrids can effectively down-regulate the production of these inflammatory molecules. nih.gov

Some benzofuranols also act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.govnih.gov The inhibitory model for these compounds involves their ability to reduce the enzyme and their partitioning into the cell membrane. nih.gov

The table below summarizes research findings on the antioxidant and anti-inflammatory activities of specific benzofuranol derivatives.

| Compound/Derivative Class | Activity | Mechanism of Action | Reference |

| This compound and related compounds | Antioxidant | Neutralizes free radicals to reduce oxidative stress. | |

| 2,3-Dihydro-5-benzofuranols | Antioxidant, Anti-inflammatory | Efficient hydrogen atom abstraction by peroxyl radicals; inhibition of leukotriene biosynthesis. | nih.gov |

| Piperazine/benzofuran hybrids (e.g., compound 5d) | Anti-inflammatory | Inhibits phosphorylation in NF-κB and MAPK pathways, reducing pro-inflammatory factor secretion. | nih.gov |

| 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) | Anti-inflammatory | Potent inhibitor of 5-lipoxygenase. | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Benzofuranols

The biological activity of benzofuranol derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher how different substituents and their positions on the benzofuran scaffold influence the compound's pharmacological profile. mdpi.comnih.gov

The introduction of a bromine atom at the C-7 position of the benzofuran ring significantly impacts the molecule's electronic properties and, consequently, its biological activity. Bromine is an electron-withdrawing group, and its placement at C-7 creates a distinct electronic profile compared to bromination at other positions, such as C-5. This can enhance the electrophilic substitution reactivity at adjacent positions, making the compound a useful intermediate for further functionalization.

The electron-withdrawing nature of bromine at C-7 can also influence the molecule's interaction with biological targets. For instance, halogen bonding, an attractive interaction between the electrophilic halogen and nucleophilic sites on a target molecule, can improve binding affinity and enhance biological effects. nih.gov The position of the halogen is a critical determinant of this activity. nih.gov

The hydroxyl group at the C-4 position of the benzofuranol scaffold is a key contributor to its biological activity, particularly its antioxidant and anti-inflammatory effects. nih.gov The hydroxyl group can act as a hydrogen bond donor, which is crucial for interactions with biological targets such as enzymes and receptors. ontosight.ai

In the context of antioxidant activity, the C-4 hydroxyl group is pivotal for scavenging free radicals. Its ability to donate a hydrogen atom helps to neutralize reactive oxygen species. nih.gov The presence and position of hydroxyl groups on the benzofuran ring are essential for this activity, and it has been suggested that for a compound to exhibit antibacterial activity, it is essential for the benzofuran to contain hydroxyl groups at positions 4, 5, or 6. rsc.org

Beyond the C-7 bromine and C-4 hydroxyl groups, other peripheral substituents on the benzofuranol scaffold play a significant role in modulating the bioactivity profile. The nature, size, and position of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com

For example, the introduction of methoxy (B1213986) groups can alter the bioactivity. A methoxy group at the C-6 position has been shown to result in greater potency compared to a methoxy group at the C-7 position in certain derivatives. mdpi.com Similarly, substitutions at the C-2 and C-3 positions of the benzofuran ring have been found to be critical for cytotoxic activity in some studies. mdpi.com The presence of bulky substituents can also influence the molecule's ability to fit into the active site of a target enzyme or receptor.

The following table summarizes the impact of various substituents on the bioactivity of benzofuran derivatives based on SAR studies.

| Substituent/Modification | Position | Impact on Bioactivity | Reference |

| Bromine | C-7 | Creates a distinct electronic profile, potentially enhancing electrophilic substitution and biological interactions. | |

| Hydroxyl Group | C-4, C-5, C-6 | Essential for antioxidant and antibacterial activity. | rsc.org |

| Methoxy Group | C-6 vs. C-7 | A methoxy group at C-6 can lead to higher potency than at C-7 in some derivatives. | mdpi.com |

| Ester or Heterocyclic Ring | C-2 | Crucial for cytotoxic activity in some benzofuran derivatives. | mdpi.com |

| Halogen (general) | N-phenyl ring (in N-phenyl benzofuran amides) | Beneficial for cytotoxic properties due to hydrophobic and electron-donating nature. Para position often shows maximum activity. | nih.gov |

| No substituent | C-3 (in 2,3-dihydro-2,6-disubstituted-5-benzofuranols) | This series was the most potent inhibitor of 5-lipoxygenase. | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Proof (e.g., 2D NMR, HRMS)

To elucidate the precise molecular structure of 7-Bromo-1-benzofuran-4-ol, a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, 2D NMR experiments establish connectivity and spatial relationships within the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assembling the molecular puzzle.

COSY spectra would reveal proton-proton couplings, for instance, confirming the connectivity of adjacent aromatic protons on the benzofuran (B130515) core.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC spectra are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the bromo and hydroxyl substituents by observing correlations between protons on the aromatic ring and the quaternary carbons C4 and C7.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental formula. Using a technique like electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ would be determined. This high-precision data is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Recent studies on benzofuran derivatives have utilized HRESIMS to confirm their molecular formulas. For example, a study on newly isolated benzofuran derivatives confirmed their elemental compositions through high-resolution electrospray ionization mass spectra (HRESIMS) by comparing the measured m/z value with the calculated value. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅BrO₂ |

| Ionization Mode | Positive ESI |

| Adduct | [M+H]⁺ |

| Calculated m/z | 214.9549 |

| Measured m/z | (Hypothetical) 214.9551 |

| Mass Error (ppm) | (Hypothetical) < 5 ppm |

Chromatographic Separation and Purity Assessment for Research Samples (e.g., HPLC, GC)

For any research application, establishing the purity of a chemical sample is paramount. Chromatographic techniques are the gold standard for separating a compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). Detection by a UV-Vis detector would show a peak corresponding to the analyte, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Method development for related benzofurans, such as carbofuran, has utilized reversed-phase HPLC with UV detection. derpharmachemica.com A typical HPLC analysis for a research sample of this compound would involve the parameters outlined in the hypothetical table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Compound-specific |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for separation and identification, particularly for volatile compounds. For a phenolic compound like this compound, derivatization to a more volatile silyl (B83357) ether might be necessary to improve its chromatographic behavior and prevent peak tailing. The GC would separate the components of the sample, and the mass spectrometer would provide mass spectra for each component, aiding in their identification. The relative peak area in the gas chromatogram would indicate the purity of the sample.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For this compound, obtaining a single crystal of sufficient quality would allow for the unequivocal confirmation of its structure and the determination of its solid-state conformation.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.

While a crystal structure for this compound is not available in the searched literature, numerous studies on related bromo-substituted benzofurans demonstrate the power of this technique. For instance, the crystal structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime was determined, revealing details about its conformation and intermolecular interactions in the solid state. researchgate.net Similarly, the structures of other benzofuran derivatives have been elucidated, providing valuable insights into their molecular geometry. mdpi.comresearchgate.net

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Compound-specific |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | Compound-specific |

The data obtained from X-ray crystallography would provide the ultimate proof of structure for this compound, confirming the connectivity established by NMR and the elemental composition from HRMS.

Potential Applications in Advanced Materials Science and Chemical Biology Research

Role as Chemical Probes for Biological Systems

The development of chemical probes is crucial for elucidating complex biological processes. These molecular tools are designed to interact with specific biological targets, such as proteins or nucleic acids, to enable their study within a native cellular environment. The 7-Bromo-1-benzofuran-4-ol scaffold holds potential for the generation of novel chemical probes. The hydroxyl group can be functionalized with reporter tags, such as fluorophores or affinity labels, while the bromine atom can be utilized for cross-linking experiments to identify binding partners. Although specific examples of this compound being used as a chemical probe are not yet widely reported in the literature, its inherent reactivity and substitution pattern make it an attractive starting point for the design and synthesis of such tools.

Utility as Scaffold for Complex Natural Product Synthesis

Benzofuran (B130515) moieties are integral components of numerous biologically active natural products. google.com The synthesis of these complex molecules often relies on the availability of versatile and functionalized building blocks. This compound represents a potentially valuable scaffold for the construction of such natural products. The bromine atom can participate in various cross-coupling reactions, a cornerstone of modern synthetic organic chemistry, allowing for the introduction of diverse substituents and the elaboration of the molecular framework. Furthermore, the hydroxyl group can be used as a handle for further synthetic transformations or as a key pharmacophoric feature in the final target molecule. The strategic functionalization of this scaffold could provide efficient synthetic routes to novel or known natural products with potential therapeutic applications.

Contribution to New Chemical Entity Discovery and Lead Optimization

The discovery of new chemical entities (NCEs) is a fundamental goal of medicinal chemistry, aiming to identify novel molecular structures with therapeutic potential. The benzofuran core is a well-established "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in biologically active compounds. This compound, as a specifically substituted benzofuran, offers a unique starting point for the generation of NCEs.

In the process of lead optimization, medicinal chemists systematically modify a promising lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The bromine atom on the this compound scaffold is particularly amenable to such modifications. For instance, it can be replaced with other functional groups through transition metal-catalyzed cross-coupling reactions to explore the structure-activity relationship (SAR) at that position. The hydroxyl group also provides a site for modification to enhance binding affinity or modulate physicochemical properties. While specific lead optimization campaigns starting from this compound are not yet documented, its chemical tractability makes it a promising candidate for future drug discovery efforts. The broader class of benzofuran derivatives has been successfully optimized to yield potent and selective drug candidates, highlighting the potential of this chemical class.

Q & A

What are the common synthetic routes for 7-Bromo-1-benzofuran-4-ol, and how can regioselectivity be controlled during bromination?

Basic Synthesis : The synthesis typically involves bromination of a preformed benzofuran scaffold. For example, α-bromoacetophenone derivatives can react with hydroxybenzofuran precursors under reflux with a base (e.g., K₂CO₃) in acetone, followed by purification via flash chromatography . Key steps include protecting the hydroxyl group to prevent undesired side reactions during bromination.

Advanced Challenge : Regioselective bromination at the 7-position is complicated by competing reactivity at other positions. Literature suggests using steric or electronic directing groups (e.g., methoxy or acyl substituents) to guide bromine placement. Evidence from 2-bromo-7-HBF synthesis highlights low yields due to competing pathways, necessitating iterative optimization of reaction conditions (temperature, solvent, catalyst) .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

Basic Characterization : ¹H-NMR and ¹³C-NMR are critical for confirming substitution patterns. For example, the hydroxyl proton typically appears as a singlet (~δ 5.5 ppm), while bromine induces deshielding in adjacent protons . Mass spectrometry (HRMS) confirms molecular weight.

Advanced Analysis : Conflicting NMR signals (e.g., overlapping peaks in CDCl₃) may require solvent switching (e.g., DMSO-d₆) or 2D techniques (COSY, HSQC). X-ray crystallography using SHELX software provides definitive structural validation, as demonstrated in related brominated benzofurans . ORTEP-III is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

What methodologies are effective for analyzing the reactivity of the hydroxyl and bromine substituents in further functionalization?

Basic Reactivity : The hydroxyl group enables electrophilic substitution (e.g., alkylation, acylation), while bromine facilitates cross-coupling reactions (Suzuki, Buchwald-Hartwig). Protecting the hydroxyl group (e.g., with acetyl or TBS) is essential before coupling reactions .

Advanced Functionalization : Competitive reactivity between Br and -OH can lead to byproducts. Kinetic studies using DFT calculations or Hammett plots help predict substituent effects. For example, electron-withdrawing groups on the benzofuran ring may deactivate bromine toward nucleophilic substitution .

How can researchers address contradictions in synthetic yields or purity across different batches?

Basic Troubleshooting : Monitor reactions via TLC and optimize purification (e.g., gradient elution in chromatography). Elemental analysis (±0.4% tolerance) ensures purity .

Advanced Contradiction Analysis : Inconsistent yields may arise from trace moisture or oxygen. Use design of experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, inert atmosphere). Contradictory spectral data should be cross-validated with multiple techniques (e.g., IR, UV-Vis) and compared to literature benchmarks .

What computational tools are recommended for predicting the biological activity of this compound analogs?

Basic Screening : Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets like enzymes or receptors. Pharmacophore modeling identifies key functional groups for activity .

Advanced Modeling : QSAR studies correlate substituent effects (e.g., logP, polar surface area) with bioavailability. MD simulations assess stability in biological matrices. For brominated benzofurans, prioritize assays for neuroactivity or cytotoxicity based on structural analogs .

How can crystallographic data from SHELX be leveraged to refine structural models of brominated benzofurans?

Basic Refinement : SHELXL refines atomic coordinates and thermal parameters using high-resolution data. The program handles twinning and disorder common in halogenated compounds .

Advanced Application : For low-resolution data, apply constraints (e.g., rigid-body refinement) or use SHELXD for experimental phasing. Validate hydrogen-bonding networks with PLATON and visualize with ORTEP-III .

What are the best practices for synthesizing this compound derivatives with enhanced solubility for biological assays?

Basic Strategy : Introduce polar groups (e.g., -COOH, -NH₂) via post-functionalization. Use co-solvents (DMSO:water) for in vitro testing .

Advanced Approach : Design prodrugs (e.g., ester derivatives) that hydrolyze in vivo. Micellar encapsulation or nanoparticle formulation improves aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.